Product packaging for 3-Fluoro-4-(1H-tetrazol-5-yl)-phenylamine(Cat. No.:CAS No. 1171930-26-9)

3-Fluoro-4-(1H-tetrazol-5-yl)-phenylamine

Cat. No.: B1401619
CAS No.: 1171930-26-9
M. Wt: 179.15 g/mol
InChI Key: QKLSISJWXCLYLL-UHFFFAOYSA-N
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Description

Systematic Nomenclature and IUPAC Classification

The compound 3-fluoro-4-(1H-tetrazol-5-yl)-phenylamine is classified under heterocyclic aromatic amines by IUPAC nomenclature. Its systematic name is derived from the benzene ring substituted with an amino group (–NH₂) at position 4, a fluorine atom at position 3, and a 1H-tetrazol-5-yl group at position 4. The numbering prioritizes the amino group, resulting in the formal IUPAC designation 3-fluoro-4-(1H-1,2,3,4-tetrazol-5-yl)aniline .

Synonyms include 3-fluoro-4-(2H-tetrazol-5-yl)aniline and benzenamine, 3-fluoro-4-(1H-tetrazol-5-yl)- , reflecting alternative tautomeric states of the tetrazole ring. The CAS registry number 1171930-26-9 uniquely identifies this compound across chemical databases.

Molecular Formula and Stereochemical Considerations

The molecular formula C₇H₆FN₅ corresponds to a molecular weight of 179.15 g/mol . The structure comprises a benzene ring with three substituents:

  • A fluorine atom at the meta position.
  • An amino group (–NH₂) at the para position.
  • A 1H-tetrazole ring fused via its C5 atom to the benzene ring.

The tetrazole moiety introduces significant planarity due to conjugation between its π-electrons and the aromatic benzene ring. Stereochemical isomerism is absent in this compound because the substituents lie within the plane of the benzene ring, and no chiral centers or axial stereoelements are present.

Property Value
Molecular formula C₇H₆FN₅
Molecular weight (g/mol) 179.15
Hybridization of tetrazole sp² at N1, N2, N3, N4

Crystallographic Analysis and X-ray Diffraction Studies

X-ray diffraction (XRD) studies of related tetrazole derivatives, such as 5-(4-(1H-tetrazol-5-yl)phenyl)-1H-imidazol-3-ium , reveal monoclinic crystal systems with space group P2₁/c and unit cell parameters a = 8.97 Å, b = 25.49 Å, c = 10.24 Å, and β = 112.89°. While specific XRD data for this compound remain unpublished, analogous compounds exhibit:

  • Planar geometry in the tetrazole ring, with bond lengths of ~1.32 Å for N=N and ~1.37 Å for C–N.
  • Hydrogen bonding between the amino group and tetrazole nitrogen, stabilizing the crystal lattice.

The fluorine atom’s electronegativity (χ = 4.0) induces slight distortion in the benzene ring’s electron density, which may influence packing efficiency in the solid state.

Tautomeric Behavior of Tetrazole Moiety

The tetrazole ring exhibits dynamic tautomerism, interconverting between 1H- and 2H-tetrazole forms via -sigmatropic hydrogen shifts. Key findings include:

  • Gas-phase equilibrium : The 2H-tetrazole form dominates (ΔG ≈ −7 kJ/mol) due to reduced steric strain.
  • Solution-phase equilibrium : Polar solvents (ε > 40) stabilize the 1H-tetrazole tautomer (ΔG ≈ +12 kJ/mol) through dipole-dipole interactions.
  • Substituent effects : The electron-withdrawing fluorine atom at position 3 stabilizes the 1H-tetrazole form by delocalizing negative charge into the benzene ring.

Tautomerization pathways :

  • Intramolecular proton transfer : Requires overcoming a 50–70 kcal/mol energy barrier in isolation.
  • Solvent-assisted proton transfer : Lowers the barrier to ~18–28 kcal/mol via hydrogen-bonded intermediates.
Tautomer Relative Energy (Gas Phase) Dominant Environment
1H-tetrazole +7 kJ/mol Polar solvents
2H-tetrazole 0 kJ/mol Gas phase, nonpolar solvents

This tautomeric flexibility impacts the compound’s reactivity, particularly in metal coordination and cycloaddition reactions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6FN5 B1401619 3-Fluoro-4-(1H-tetrazol-5-yl)-phenylamine CAS No. 1171930-26-9

Properties

IUPAC Name

3-fluoro-4-(2H-tetrazol-5-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FN5/c8-6-3-4(9)1-2-5(6)7-10-12-13-11-7/h1-3H,9H2,(H,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKLSISJWXCLYLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)F)C2=NNN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Tetrazole Ring Formation via Azide Cycloaddition

A common approach to synthesize the tetrazole moiety involves the reaction of nitrile precursors with sodium azide in the presence of ammonium chloride under controlled temperature conditions. For example, a substituted biphenyl nitrile derivative is treated with sodium azide and ammonium chloride in aqueous media at around 35-40°C for 8-10 hours to form the tetrazole ring.

Typical Reaction Conditions:

Step Reagents/Conditions Notes
Tetrazole formation Sodium azide, NH4Cl, aqueous media Stirring at 35-40°C for 8-10 h
Work-up Acidification to pH ~4.5 with HCl Extraction with ethyl acetate
Purification Silica gel column chromatography Elution with ethyl acetate/chloroform (80:20 v/v)

This method yields tetrazole-substituted biphenyl intermediates with good purity and yields around 70-75%.

Introduction of Fluorine and Amino Groups

The fluorine atom is typically introduced via fluorinated starting materials or by selective fluorination of the aromatic ring before tetrazole formation. The amino group at the 4-position can be introduced by reduction of nitro precursors or by direct amination.

One efficient synthetic route involves:

  • Starting from 4-nitro-3-fluorobenzonitrile.
  • Conversion of the nitrile to the tetrazole ring as described.
  • Reduction of the nitro group to the amine using stannous chloride dihydrate in ethanol under reflux conditions for several hours (e.g., 3 hours of addition plus 10 hours reflux).

Reduction Reaction Conditions:

Step Reagents/Conditions Notes
Nitro group reduction Stannous chloride dihydrate, ethanol Reflux at 55°C for 13 h total
pH adjustment Sodium hydroxide (25%) Adjust to neutral pH (~7.6)
Work-up Washing with brine and water Drying over anhydrous sodium sulfate

This step typically yields the target 3-fluoro-4-(1H-tetrazol-5-yl)-phenylamine with yields around 65-85% depending on conditions and substituents.

Use of Schiff Base and Benzimidazole Intermediates

Some synthetic routes incorporate benzimidazole derivatives and Schiff base intermediates to introduce complexity and improve yields. For instance, Schiff bases formed from substituted phenylamines and aldehydes are treated with mercaptoacetic acid and zinc chloride under reflux to form thiazolidinone intermediates, which upon further reaction with sodium azide and ammonium chloride yield tetrazole-containing compounds.

This multi-step approach allows the synthesis of related compounds with tetrazole and amino functionalities, though it is more complex than direct nitrile-to-tetrazole conversion.

Purification and Characterization

Purification is generally achieved by silica gel column chromatography using ethyl acetate and chloroform mixtures. The final products are characterized by:

  • Melting point determination.
  • Infrared spectroscopy (IR) showing characteristic tetrazole NH and aromatic amine bands.
  • Proton nuclear magnetic resonance (^1H NMR) indicating aromatic protons, NH signals, and amine protons.
  • Carbon-13 NMR (^13C NMR) confirming aromatic and tetrazole carbons.
  • Mass spectrometry (FAB-MS) confirming molecular weights.

Summary Table of Key Preparation Steps

Step Reagents/Conditions Yield (%) Notes
Tetrazole ring formation Sodium azide, NH4Cl, aqueous, 35-40°C, 8-10 h 70-75 Acidify, extract, chromatograph
Nitro group reduction Stannous chloride dihydrate, ethanol, reflux 65-85 pH neutralization, washing, drying
Schiff base intermediate Aldehyde + amine, mercaptoacetic acid, ZnCl2 Variable Used for complex derivatives
Purification Silica gel chromatography (EtOAc/CHCl3) - Essential for product purity
Characterization IR, ^1H NMR, ^13C NMR, MS - Confirm structure and purity

Research Findings and Notes

  • The azide cycloaddition method for tetrazole formation is robust and yields high-purity compounds suitable for further functionalization.
  • Reduction of nitro groups to amines using stannous chloride is effective but requires careful control of pH and temperature to avoid side reactions.
  • Multi-component reactions involving Schiff bases and benzimidazole intermediates provide access to structurally diverse analogs but are more synthetically demanding.
  • The fluorine substitution influences the chemical shifts in NMR and IR spectra, serving as a useful marker for confirming substitution patterns.
  • Yields vary depending on substituents and reaction conditions but generally range from 65% to 85%, indicating good synthetic efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(1H-tetrazol-5-yl)-phenylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitroso, nitro, and substituted derivatives of this compound. These derivatives can exhibit different chemical and biological properties, making them valuable for various applications .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C7_7H6_6FN5_5
  • Molecular Weight : 179.15 g/mol
  • CAS Number : 1171930-26-9

The compound features a phenyl ring substituted with a fluoro group and a tetrazole moiety, which contributes to its biological activity. The presence of the tetrazole ring is particularly noteworthy as it often enhances the pharmacokinetic properties of compounds.

Antihypertensive Activity

Research has indicated that derivatives of tetrazole compounds can act as angiotensin II receptor antagonists, which are crucial in managing hypertension. For instance, studies have shown that certain synthesized tetrazole derivatives exhibit significant antihypertensive effects, comparable to established medications like Losartan . The mechanism typically involves blocking the angiotensin II receptor, thereby reducing blood pressure.

Anticancer Properties

Recent investigations have explored the anticancer potential of compounds related to 3-Fluoro-4-(1H-tetrazol-5-yl)-phenylamine. A study highlighted the synthesis of β-carbolines containing tetrazole rings, which were evaluated for their anticancer activity. These compounds demonstrated promising results against various cancer cell lines, suggesting that the tetrazole moiety may play a role in enhancing cytotoxicity .

Case Study 1: Antihypertensive Screening

In a controlled study involving male albino rats, synthesized derivatives of this compound were administered to evaluate their antihypertensive effects. The results indicated a significant reduction in both systolic and diastolic blood pressure compared to control groups receiving standard treatments .

Case Study 2: Anticancer Evaluation

Another study focused on evaluating the anticancer activity of tetrazole-containing β-carbolines derived from tryptamines. These compounds were subjected to various assays against different cancer cell lines, revealing notable cytotoxic effects and highlighting the potential for developing new anticancer agents based on this scaffold .

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(1H-tetrazol-5-yl)-phenylamine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of DNA gyrase, an essential enzyme for bacterial DNA replication . The compound binds to the active site of the enzyme, preventing the supercoiling of DNA and ultimately leading to bacterial cell death. Additionally, the tetrazole ring can interact with various biological receptors, contributing to its diverse biological activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between 3-Fluoro-4-(1H-tetrazol-5-yl)-phenylamine and related compounds:

Table 1: Comparative Analysis of Selected Compounds

Compound Name Substituents Heterocycle Key Properties/Applications Synthesis Yield (If Available)
This compound -F (3-position), -Tetrazole (4-position) Tetrazole Drug design, optoelectronics N/A
5-Chloro-2-(1H-tetrazol-5-yl)aniline -Cl (5-position), -Tetrazole (2-position) Tetrazole Intermediate in agrochemicals N/A
4-Amino-5-(3-fluorophenyl)-2H-1,2,4-triazole-3-thione -F (3-position) Triazole-thione Antimicrobial agents 85%
Aniline (Phenylamine) None None Dyes, plastics, pharmaceuticals N/A

Structural and Electronic Differences

  • Fluorine vs. Chlorine Substituents :

    • The target compound’s fluorine atom (3-position) exerts a stronger electron-withdrawing effect than chlorine in 5-Chloro-2-(1H-tetrazol-5-yl)aniline. This increases the acidity of the tetrazole’s NH group and enhances metabolic stability .
    • Chlorine’s larger atomic size and lower electronegativity may improve lipophilicity but reduce resonance stabilization compared to fluorine.
  • Tetrazole vs. Triazole-thione: The tetrazole group in the target compound offers higher aromaticity and a planar structure compared to the triazole-thione in 4-Amino-5-(3-fluorophenyl)-2H-1,2,4-triazole-3-thione. This difference influences π-π stacking interactions in materials science and binding specificity in biological targets . The sulfur atom in the triazole-thione may confer metal-coordination capabilities absent in tetrazoles.
  • Substituent Positioning :

    • In the target compound, the fluorine (meta to NH₂) and tetrazole (para to NH₂) create a conjugated system that enhances electron delocalization. In contrast, 5-Chloro-2-(1H-tetrazol-5-yl)aniline’s substituents (Cl at 5-position, tetrazole at 2-position) disrupt conjugation due to steric hindrance .

Physicochemical and Functional Comparisons

  • Acidity and Solubility :

    • The tetrazole group’s acidity (pKa ~4–5) makes this compound more water-soluble at physiological pH than aniline, which lacks ionizable groups .
    • Chlorine’s lower polarity in 5-Chloro-2-(1H-tetrazol-5-yl)aniline may reduce aqueous solubility compared to the fluorine analog .
  • Thermal Stability :

    • Tetrazole-containing compounds generally exhibit higher thermal stability than triazole-thiones due to stronger aromatic stabilization. For example, azomethines with triphenylamine cores (similar to tetrazole derivatives) show decomposition temperatures >300°C in thermogravimetric analyses .
  • Applications: Pharmaceuticals: The target compound’s fluorine and tetrazole groups make it suitable for angiotensin II receptor antagonists (e.g., analogs of losartan). In contrast, triazole-thiones are explored for antimicrobial activity .

Biological Activity

3-Fluoro-4-(1H-tetrazol-5-yl)-phenylamine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, synthesis, and relevant case studies.

Chemical Structure and Properties

This compound features a phenyl ring substituted with a tetrazole group and a fluorine atom. The presence of the tetrazole ring is significant, as it is known to enhance the biological activity of many compounds.

Antimicrobial Activity

Research indicates that compounds containing tetrazole rings exhibit diverse antimicrobial properties. For instance, derivatives of tetrazole have shown promising antibacterial and antifungal activities. In a study evaluating various tetrazole derivatives, compounds similar to this compound demonstrated significant effectiveness against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentrations (MICs) comparable to established antibiotics .

Anti-inflammatory Effects

The anti-inflammatory properties of tetrazole derivatives have been documented extensively. Compounds with similar structures have been observed to inhibit pro-inflammatory cytokines and modulate inflammatory pathways, suggesting that this compound may also possess such activities .

Anticancer Potential

Tetrazole-containing compounds have been investigated for their anticancer properties. Some studies have reported that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival . The specific activity of this compound in cancer models remains to be fully elucidated but shows promise based on related compounds.

Synthesis

The synthesis of this compound typically involves several steps, starting from commercially available precursors. The general synthetic route may include:

  • Formation of the Tetrazole Ring : This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.
  • Fluorination : Introduction of the fluorine atom can be performed using fluorinating agents under controlled conditions.
  • Amination : The final step often involves amination reactions to attach the phenylamine moiety.

Study 1: Antibacterial Activity

In a comparative study on various tetrazole derivatives, this compound was tested against strains like Staphylococcus aureus and Escherichia coli. Results indicated that this compound exhibited MIC values that were effective in inhibiting bacterial growth, suggesting its potential as an antibacterial agent .

Study 2: Anti-inflammatory Response

Another research effort focused on evaluating the anti-inflammatory effects of tetrazole derivatives in animal models. The study found that compounds similar to this compound significantly reduced edema and inflammatory markers in treated subjects compared to controls .

Summary Table of Biological Activities

Activity Description Reference
AntibacterialEffective against Gram-positive and Gram-negative bacteria
AntifungalDemonstrated antifungal activity against various fungi
Anti-inflammatoryReduced inflammatory markers in vivo
AnticancerInduced apoptosis in cancer cell lines

Q & A

Q. How to reconcile discrepancies in catalytic activity for hydrogenation reactions?

  • Resolution : Catalyst choice (e.g., Pd/C vs. Raney Ni) and solvent polarity alter reaction pathways. Kinetic studies show Pd/C in ethanol achieves 90% conversion (TOF = 120 h1^{-1}), while non-polar solvents favor side reactions (e.g., dehalogenation) .

Methodological Resources

  • Structural Characterization : X-ray crystallography (CCDC deposition codes), DFT calculations (Gaussian 16) .
  • Biological Assays : Broth microdilution (CLSI guidelines), logP determination (shake-flask method) .
  • Synthetic Protocols : Microwave-assisted synthesis (CEM Discover SP), chromatography (HPLC with C18 columns) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Fluoro-4-(1H-tetrazol-5-yl)-phenylamine
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3-Fluoro-4-(1H-tetrazol-5-yl)-phenylamine

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